molecular formula C25H28N2O5S B12143288 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12143288
M. Wt: 468.6 g/mol
InChI Key: CQPZLOSHQMKQBK-UHFFFAOYSA-N
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Description

3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-keto acid or ester.

    Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a halogenated precursor with morpholine.

    Attachment of the Allyloxyphenyl Group: This can be done through an etherification reaction, where an allyl halide reacts with a phenol derivative.

    Incorporation of the Thiophene Ring: This step might involve a Friedel-Crafts acylation reaction using thiophene and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The morpholine and allyloxyphenyl groups can participate in nucleophilic substitution reactions.

    Addition: The double bond in the allyloxy group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Addition: Electrophiles like halogens or hydrogen halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or allyloxyphenyl derivatives.

    Addition: Formation of halogenated or hydrogenated products.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, this compound might be used to study the interactions of morpholine and thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given the compound’s diverse functional groups that can interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The morpholine ring can act as a ligand for metal ions, the thiophene ring can participate in π-π stacking interactions, and the allyloxyphenyl group can engage in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-[3-(piperidin-4-yl)propyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-4-(furan-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one sets it apart from similar compounds. The presence of the morpholine ring provides additional sites for hydrogen bonding and metal coordination, while the thiophene ring offers enhanced π-π interactions compared to other heterocycles like furan.

This detailed overview highlights the compound’s potential across various fields, emphasizing its unique chemical properties and diverse applications

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H28N2O5S/c1-2-13-32-19-7-3-6-18(17-19)22-21(23(28)20-8-4-16-33-20)24(29)25(30)27(22)10-5-9-26-11-14-31-15-12-26/h2-4,6-8,16-17,22,29H,1,5,9-15H2

InChI Key

CQPZLOSHQMKQBK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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